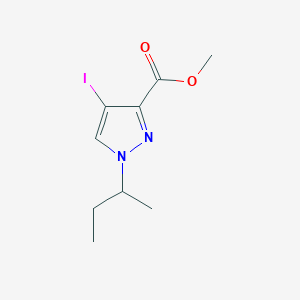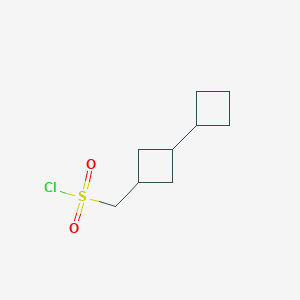
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H17ClO2S. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a cyclobutyl ring, which is further substituted with another cyclobutyl group. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .
准备方法
Synthetic Routes and Reaction Conditions
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The general reaction conditions involve the use of a non-nucleophilic base to facilitate the reaction. The reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ] These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively.
Elimination Reactions: It can undergo elimination to form sulfene (CH2=SO2), which is highly reactive and can participate in cycloaddition reactions.
Reduction Reactions: It can be reduced to methanesulfonic acid under specific conditions.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Amines: React to form sulfonamides.
Thiols: React to form sulfonothioates.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce it to methanesulfonic acid.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Sulfonothioates: Formed from the reaction with thiols.
科学研究应用
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can be further transformed into other functional groups.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their structure and function.
作用机制
The mechanism of action of (3-Cyclobutylcyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of methanesulfonates, the compound first undergoes an E1cb elimination to generate sulfene, which then reacts with the nucleophile .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the cyclobutyl groups.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, used for introducing the trifluoromethanesulfonyl group into molecules.
Uniqueness
(3-Cyclobutylcyclobutyl)methanesulfonyl chloride is unique due to the presence of the cyclobutyl groups, which can impart specific steric and electronic effects on the reactions it undergoes. This can lead to different reactivity and selectivity compared to other sulfonyl chlorides .
属性
IUPAC Name |
(3-cyclobutylcyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMPPZXHQGTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2519862.png)
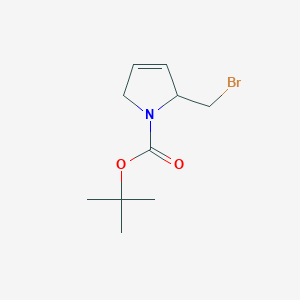
![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)
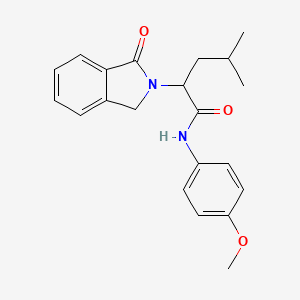
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2519871.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)
![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)
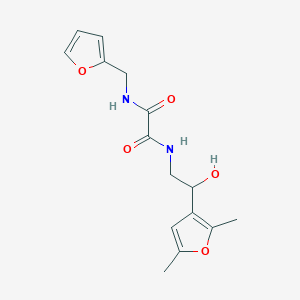
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)
